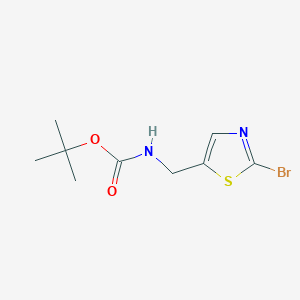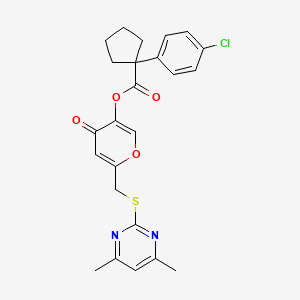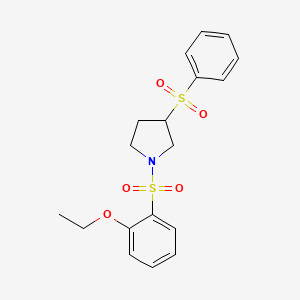
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are often used in the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring would be two sulfonyl groups, one with an ethoxyphenyl substituent and the other with a phenyl substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and reactivity based on the functional groups present .Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including structures similar to 1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, are significant for their applications in medicine. These compounds serve as the backbone for a variety of drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their use extends to the treatment of bacterial infections, as well as in the development of drugs targeting cancer, glaucoma, inflammation, and Alzheimer’s disease (Gulcin & Taslimi, 2018).
Antioxidant Activity and Analytical Methods
Research into antioxidants and their implications across various fields, including food engineering and pharmacy, has highlighted the importance of sulfonamide compounds in studying antioxidant activity. Analytical methods used in determining antioxidant activity, such as spectrophotometry and electrochemical (bio)sensors, play a crucial role in clarifying the mechanisms and kinetics of antioxidant processes, with sulfonamide structures contributing to these studies (Munteanu & Apetrei, 2021).
Environmental Degradation and Toxicology
The environmental degradation and toxicology of polyfluoroalkyl chemicals, which include sulfonamide-based structures, have been extensively studied. These chemicals are known for their persistence and potential toxic effects on the environment and human health. Research into their biodegradability, environmental fate, and the development of methods for their detection and removal from environmental samples is ongoing (Liu & Avendaño, 2013).
Surfactant Classes and Environmental Safety
The environmental safety of surfactants, including those based on sulfonamide structures, has been thoroughly reviewed. Studies cover their chemical properties, biodegradation, and aquatic toxicity, demonstrating their safety at current levels of use but also highlighting the need for continuous monitoring and assessment (Cowan-Ellsberry et al., 2014).
Novel Synthesis and Pharmaceutical Applications
The novel synthesis of pharmaceuticals, including proton pump inhibitors like omeprazole, showcases the utility of sulfonamide compounds in drug development. These studies focus on overcoming the challenges related to pharmaceutical impurities and optimizing synthesis processes for better efficacy and safety (Saini et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(2-ethoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-2-24-17-10-6-7-11-18(17)26(22,23)19-13-12-16(14-19)25(20,21)15-8-4-3-5-9-15/h3-11,16H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRJMWRTBINGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)
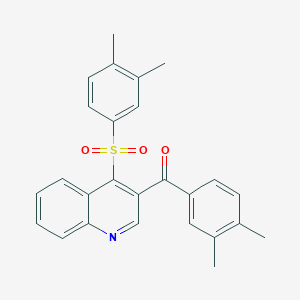
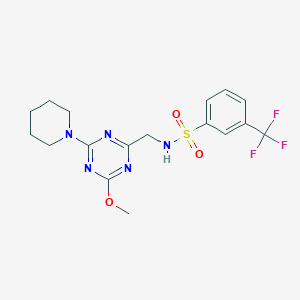
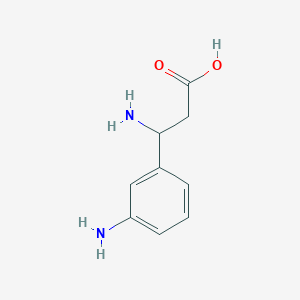
![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2769362.png)
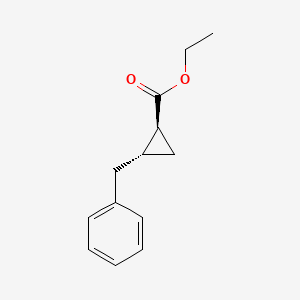
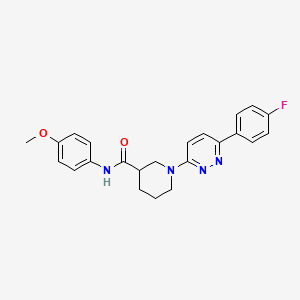
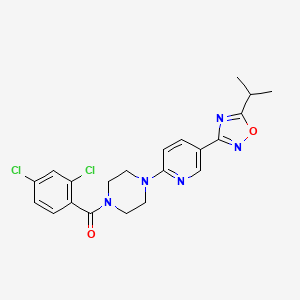
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)
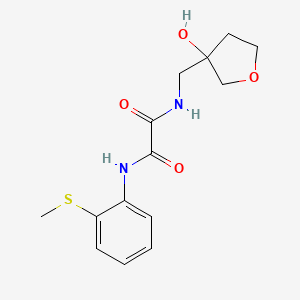
![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)
